1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic compound with significant potential in medicinal chemistry. It is classified as a pharmaceutical compound and is primarily studied for its therapeutic applications, particularly in the treatment of various diseases, including cancer and neurological disorders. The compound's structure suggests it may interact with specific biological targets, making it a subject of interest for drug development.
This compound can be identified by its unique Chemical Abstracts Service (CAS) number 2320463-65-6. It falls under the category of nitrogen-containing heterocycles due to the presence of triazole and diazepane moieties in its structure. The classification of this compound as a pharmaceutical agent indicates its potential utility in therapeutic contexts.
The synthesis of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. Key methods may include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.
The molecular formula for 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one is . The compound features multiple functional groups including:
The molecular weight of this compound is approximately 380.452 g/mol. The structural representation can be depicted using SMILES notation: COc1ccc(C(=O)N2CCN(CC2)c3n[n]c(c3)C(=O)C(C)C)c(C)C
.
The compound may undergo various chemical reactions typical for organic compounds with multiple functional groups. These include:
Understanding the reactivity patterns is crucial for predicting how this compound might behave in biological systems or during further synthetic modifications.
The mechanism of action for 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one likely involves interaction with specific receptors or enzymes within biological pathways.
Studies indicate that compounds with similar structures often act on neurotransmitter systems or exhibit anti-cancer properties through modulation of cell signaling pathways. Detailed pharmacodynamic studies would be necessary to elucidate its precise mechanism.
This compound is expected to have moderate solubility in polar solvents due to its polar functional groups. Its melting point and boiling point would need to be determined experimentally.
The stability of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one under various pH conditions should be assessed to understand its behavior in biological environments.
Due to its complex structure and potential biological activity, this compound may find applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: